1-Chloro-2,3-dimethoxy-5-nitrobenzene
Description
1-Chloro-2,3-dimethoxy-5-nitrobenzene (CAS 78265-48-2; MFCD29043521) is a nitroaromatic compound featuring a benzene ring substituted with chlorine, two methoxy groups, and a nitro group. Its molecular formula is C₈H₈ClNO₄, with a molecular weight of 217.61 g/mol (calculated). The compound is characterized by:
- Chlorine at position 1 (electron-withdrawing, meta-directing).
- Methoxy groups at positions 2 and 3 (electron-donating, ortho/para-directing).
- Nitro group at position 5 (strong electron-withdrawing, meta-directing).
This substitution pattern creates a sterically and electronically complex aromatic system, influencing reactivity in electrophilic substitution and nucleophilic displacement reactions. The compound is typically synthesized for pharmaceutical or agrochemical intermediates and is available at 95% purity .
Properties
IUPAC Name |
1-chloro-2,3-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-5(10(11)12)3-6(9)8(7)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBYAURLPFCFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dimethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-2,3-dimethoxy-5-aminobenzene.
Oxidation: Formation of 1-chloro-2,3-dimethoxy-5-nitrobenzaldehyde or 1-chloro-2,3-dimethoxy-5-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-2,3-dimethoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dimethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects
Electronic and Steric Influence
- Target vs. 2-Chloro-3,4-dimethoxy-1-nitrobenzene (AN-3221): The nitro group at position 1 (AN-3221) vs. position 5 (target) alters the electron density distribution. The methoxy groups at positions 3 and 4 (AN-3221) introduce steric hindrance near the nitro group, reducing reactivity compared to the target compound .
Target vs. 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (SS-4711): The carboxylic acid group in SS-4711 increases acidity (pKa ~2–3) and enables salt formation, enhancing solubility in aqueous media. This contrasts with the target compound, which is more lipophilic due to the absence of ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
